4-chloro-N-{1-[(3-chlorophenyl)carbamoyl]cyclohexyl}benzamide
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Overview
Description
1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of chlorobenzoyl and chlorophenyl groups attached to a cyclohexanecarboxamide core, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-(3-chlorophenyl)cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl or chlorophenyl groups, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorobenzoyl chloride
- N-(3-chlorophenyl)cyclohexanecarboxamide
- Diethyl 2-[(4-chlorobenzoyl)amino]malonate
Uniqueness
1-[(4-chlorobenzoyl)amino]-N~1~-(3-chlorophenyl)-1-cyclohexanecarboxamide is unique due to its specific combination of chlorobenzoyl and chlorophenyl groups attached to a cyclohexanecarboxamide core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H20Cl2N2O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3-chlorophenyl)carbamoyl]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-15-9-7-14(8-10-15)18(25)24-20(11-2-1-3-12-20)19(26)23-17-6-4-5-16(22)13-17/h4-10,13H,1-3,11-12H2,(H,23,26)(H,24,25) |
InChI Key |
IMPGIFSDWIPVOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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